molecular formula C13H7ClN4O7 B6122901 N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide

N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide

Cat. No.: B6122901
M. Wt: 366.67 g/mol
InChI Key: QBTOACQJQNTRCY-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide is a complex organic compound characterized by the presence of multiple nitro groups and a chloro substituent on a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide typically involves the nitration of a suitable precursor followed by amide formation. One common method involves the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline, which is then further nitrated to obtain 4-chloro-3,5-dinitroaniline. This intermediate is then reacted with 2,4-dinitrobenzoyl chloride under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the chloro substituent can engage in nucleophilic substitution reactions. These interactions can disrupt cellular processes in microorganisms or cancer cells, leading to their antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide is unique due to the combination of its nitro and chloro substituents along with the amide linkage. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O7/c14-10-4-1-7(5-12(10)18(24)25)15-13(19)9-3-2-8(16(20)21)6-11(9)17(22)23/h1-6H,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTOACQJQNTRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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